molecular formula C14H23N5 B11738516 [(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11738516
M. Wt: 261.37 g/mol
InChI Key: VVYOZMLRZHFLHE-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives using appropriate alkyl halides under basic conditions. The reaction conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Typically conducted in acidic or neutral conditions.

    Reduction: Often performed in anhydrous solvents like ether or THF.

    Substitution: Requires polar aprotic solvents like DMF or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound can be used to study enzyme interactions and receptor binding due to its ability to form stable complexes with metal ions and other biomolecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is used in the development of agrochemicals and pharmaceuticals, where its unique properties can enhance the efficacy and stability of active ingredients.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may bind to metal ions in enzymes, altering their catalytic activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine
  • (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine stands out due to its specific alkyl substitutions on the pyrazole rings, which can significantly influence its chemical reactivity and biological activity. These unique structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-[2-(2-methylpropyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C14H23N5/c1-4-18-11-13(8-17-18)7-15-9-14-5-6-16-19(14)10-12(2)3/h5-6,8,11-12,15H,4,7,9-10H2,1-3H3

InChI Key

VVYOZMLRZHFLHE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=NN2CC(C)C

Origin of Product

United States

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